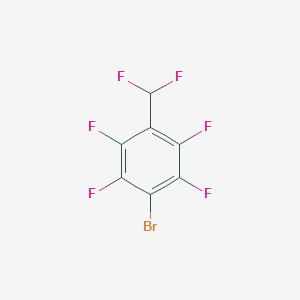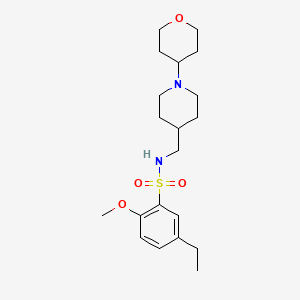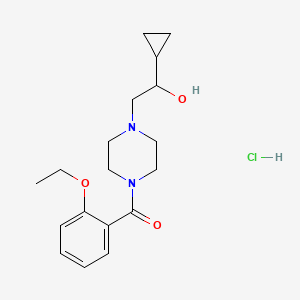
1-Bromo-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene is an organic compound with the molecular formula C7HBrF5. This compound is part of the broader class of halogenated benzenes, which are known for their diverse applications in organic synthesis and industrial processes. The presence of multiple fluorine atoms and a bromine atom in its structure imparts unique chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 1-Bromo-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene typically involves halogenation reactions. One common method is the bromination of 4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding fluorinated benzoic acids or reduction to yield difluoromethylated benzene derivatives.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds or styrenes.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the difluoromethyl group intact.
Scientific Research Applications
1-Bromo-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.
Medicine: It serves as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty polymers and materials with high thermal and chemical resistance.
Mechanism of Action
The mechanism by which 1-Bromo-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene exerts its effects is primarily through its ability to participate in various chemical reactions. The bromine atom acts as a leaving group in substitution reactions, while the difluoromethyl group influences the electronic properties of the molecule, affecting its reactivity and interaction with other molecules. The compound’s molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological studies or polymerization in industrial processes.
Comparison with Similar Compounds
1-Bromo-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene can be compared with other halogenated benzenes such as:
1-Bromo-4-(difluoromethyl)benzene: Lacks the additional fluorine atoms, resulting in different reactivity and applications.
1-Chloro-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene: The chlorine atom provides different electronic effects compared to bromine, affecting its chemical behavior.
1-Iodo-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene: The iodine atom is a better leaving group than bromine, making it more reactive in substitution reactions.
The uniqueness of this compound lies in its combination of bromine and multiple fluorine atoms, which imparts distinct electronic properties and reactivity, making it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-bromo-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF6/c8-2-5(11)3(9)1(7(13)14)4(10)6(2)12/h7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGNMHQJQYXKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2432962.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2432963.png)
![2-{[5-(4-Methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide](/img/structure/B2432964.png)



![4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2432971.png)
![methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2432973.png)
![N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide](/img/structure/B2432976.png)


![methyl 1-[(1E)-1-amino-2-cyano-2-(methylcarbamothioyl)eth-1-en-1-yl]piperidine-4-carboxylate](/img/structure/B2432980.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea](/img/structure/B2432981.png)
